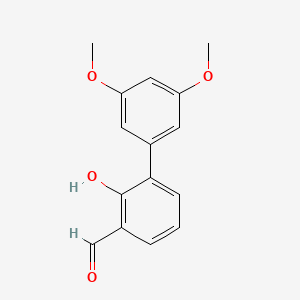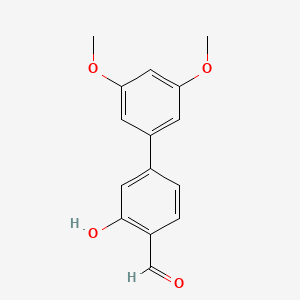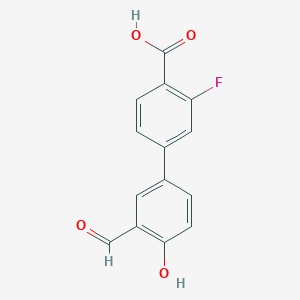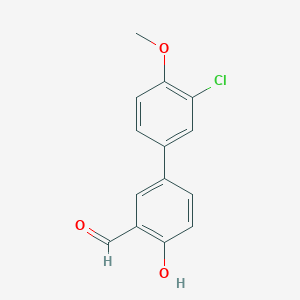
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (6-CMPF-95%) is a phenolic compound commonly used in scientific research. It is a colorless solid, with a melting point of 141-143 °C and a boiling point of 285 °C. 6-CMPF-95% is a component of a class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring. It is a versatile compound, used in a variety of applications, including drug synthesis, organic synthesis, and as a reagent in analytical chemistry.
Wissenschaftliche Forschungsanwendungen
6-CMPF-95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is relatively easy to obtain and is relatively inexpensive. Additionally, 6-CMPF-95% has been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of a variety of other compounds, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-CMPF-95% is not well understood. However, it is believed that the compound acts as an electrophile, meaning that it is able to form covalent bonds with electron-rich molecules, such as those found in proteins and DNA. It is also believed that 6-CMPF-95% is able to interact with enzymes and other proteins in the body, which may be responsible for its biological effects.
Biochemical and Physiological Effects
6-CMPF-95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been found to inhibit the growth of certain cancer cell lines. Additionally, 6-CMPF-95% has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-CMPF-95% in laboratory experiments is its low cost and relative ease of synthesis. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using 6-CMPF-95% in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 6-CMPF-95%, as it is a solid at room temperature.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 6-CMPF-95%. For example, further research could be conducted to explore its potential use in the synthesis of other pharmaceuticals. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use in the treatment of cancer and other diseases. Finally, further research could be conducted to explore its potential use as a reagent in analytical chemistry.
Synthesemethoden
6-CMPF-95% is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a new aromatic compound, which can then be further reacted with formaldehyde to form 6-CMPF-95%.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-9(7-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHUKDSGSHQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685264 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-67-7 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)




